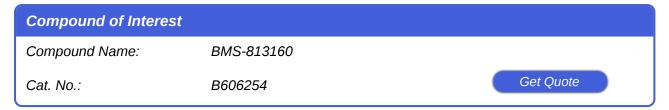


Application Notes and Protocols for In Vivo Studies with BMS-813160

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

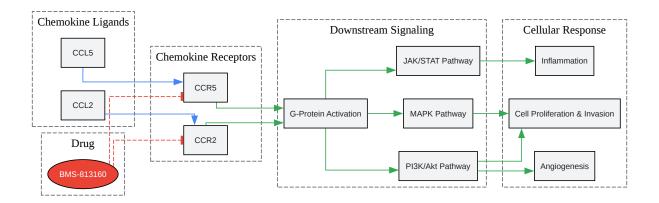
BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2] These receptors and their ligands, such as CCL2 and CCL5, are key mediators in the migration and infiltration of monocytes and macrophages into sites of inflammation and tumors.[3][4][5] By blocking these signaling pathways, BMS-813160 has the potential to modulate inflammatory responses and antitumor immunity.[4][6] These application notes provide detailed protocols for in vivo efficacy and pharmacokinetic studies of BMS-813160 to guide researchers in their preclinical investigations.

Mechanism of Action

BMS-813160 competitively binds to CCR2 and CCR5, inhibiting the downstream signaling cascades initiated by their cognate chemokines.[1][2] This antagonism prevents the activation of G-protein coupled receptor-mediated pathways, which can include the JAK/STAT, PI3K/Akt, and MAPK pathways.[1][3] The inhibition of these pathways ultimately leads to a reduction in inflammatory cell recruitment, angiogenesis, and tumor cell proliferation and invasion.[4]

Signaling Pathway Diagram





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Caption: BMS-813160 inhibits CCR2 and CCR5 signaling pathways.

In Vivo Efficacy Study: Thioglycollate-Induced Peritonitis Model

This model is used to evaluate the ability of **BMS-813160** to inhibit the migration of inflammatory monocytes and macrophages in vivo.[2][3]

Experimental Workflow



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Caption: Workflow for the thioglycollate-induced peritonitis model.

Detailed Protocol

Materials:



BMS-813160

- Vehicle for **BMS-813160** (e.g., 0.5% methylcellulose)
- Sterile 4% Brewer's thioglycollate medium (Sigma-Aldrich)
- Male C57BL/6 mice (8-10 weeks old)
- Sterile phosphate-buffered saline (PBS)
- FACS buffer (PBS with 2% FBS)
- Antibodies for flow cytometry (e.g., anti-CD11b, anti-F4/80, anti-Ly6C, anti-Ly6G)
- 1 ml and 5 ml syringes with 25-27G needles

Procedure:

- Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
- BMS-813160 Administration:
 - Prepare a suspension of BMS-813160 in the chosen vehicle.
 - Administer BMS-813160 orally (p.o.) to the treatment group of mice at the desired dose (e.g., 10, 50, 160 mg/kg).[2][3] Administer an equal volume of vehicle to the control group. A typical dosing schedule is twice daily (BID).[2]
- Induction of Peritonitis:
 - One hour after the first dose of BMS-813160, induce peritonitis by intraperitoneal (i.p.)
 injection of 1 ml of sterile 4% thioglycollate solution.
- Continued Treatment: Continue to administer BMS-813160 or vehicle according to the predetermined schedule (e.g., BID for 48 hours).[3]
- · Collection of Peritoneal Exudate Cells:



- At 48 hours post-thioglycollate injection, euthanize the mice.
- Inject 5 ml of cold sterile PBS into the peritoneal cavity.
- Gently massage the abdomen to dislodge the cells.
- Aspirate the peritoneal fluid containing the inflammatory cells.
- · Cell Analysis:
 - Centrifuge the collected fluid to pellet the cells.
 - Resuspend the cells in FACS buffer.
 - Perform a cell count.
 - Stain the cells with fluorescently labeled antibodies against specific cell surface markers to identify and quantify different leukocyte populations (e.g., macrophages, monocytes, neutrophils) by flow cytometry.

In Vivo Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of **BMS-813160**. The following is a representative protocol based on published data and general practices.

Pharmacokinetic Parameters of BMS-813160

Species	Dosing Route	Clearance (CL) (mL/min/kg)	Oral Bioavailability (%)
Mouse	IV / PO	High	Excellent
Rat	IV / PO	High	Excellent
Dog	IV / PO	Low	Excellent
Cynomolgus Monkey	IV / PO	Low	Excellent

Data summarized from published preclinical studies.[1]



Representative In Vivo Pharmacokinetic Protocol

Materials:

- BMS-813160
- Formulation vehicle (e.g., for oral administration: 0.5% methylcellulose; for intravenous administration: a solution suitable for injection)
- Appropriate animal model (e.g., Sprague-Dawley rats)
- Blood collection tubes (e.g., with EDTA as anticoagulant)
- Centrifuge
- Freezer (-80°C)
- LC-MS/MS system

Procedure:

- · Animal Preparation and Dosing:
 - Acclimatize animals for at least one week.
 - Fast animals overnight before dosing (for oral administration).
 - Administer BMS-813160 via the desired route (e.g., oral gavage or intravenous bolus injection).
- Blood Sample Collection:
 - Collect blood samples at predetermined time points. A typical schedule for an oral dose might be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
 - For intravenous administration, earlier time points (e.g., 2, 5, 15 minutes) are crucial.
 - Collect blood from a suitable site (e.g., tail vein, saphenous vein) into anticoagulantcontaining tubes.



- Plasma Preparation:
 - Immediately after collection, centrifuge the blood samples to separate the plasma.
 - Transfer the plasma to clean tubes and store at -80°C until analysis.
- Bioanalysis by LC-MS/MS:
 - Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of BMS-813160 in plasma.
 - Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of BMS-813160.
 - Extract BMS-813160 from the plasma samples (e.g., by protein precipitation with acetonitrile).
 - Analyze the processed samples using the validated LC-MS/MS method.
- Pharmacokinetic Analysis:
 - Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%) using appropriate software (e.g., WinNonlin).

Note: The specific details of the formulation, dosing, blood collection schedule, and bioanalytical method should be optimized and validated for each study.

Conclusion

These application notes provide a framework for conducting in vivo efficacy and pharmacokinetic studies of the CCR2/CCR5 dual antagonist BMS-813160. The detailed protocol for the thioglycollate-induced peritonitis model offers a robust method to assess the anti-inflammatory activity of the compound. The representative pharmacokinetic protocol outlines the essential steps for characterizing the ADME properties of BMS-813160, which is critical for dose selection and translation to clinical studies. Adherence to these methodologies will enable researchers to generate reliable and reproducible data to further elucidate the therapeutic potential of BMS-813160.



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